3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features both a benzothiazole and a thiadiazole moiety. These heterocyclic structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the formation of the benzothiazole and thiadiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiazole ring. The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties.
2-(benzo[d]thiazol-2-yl)phenol: Used in optoelectronics and as a fluorescent material.
2-(benzo[d]thiazol-2-yl)hydrazono compounds: Investigated as corrosion inhibitors.
Uniqueness
3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its dual heterocyclic structure, which imparts a combination of properties from both benzothiazole and thiadiazole rings. This duality enhances its potential for diverse biological activities and applications in various fields.
Properties
Molecular Formula |
C12H10N4OS2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10N4OS2/c17-10(15-12-16-13-7-18-12)5-6-11-14-8-3-1-2-4-9(8)19-11/h1-4,7H,5-6H2,(H,15,16,17) |
InChI Key |
UNYTWYLFFVGRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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